Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole

Enzyme Inhibition Isomerism Selectivity

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic small molecule (C13H16N2OS, MW 248.35) featuring a benzothiazole core with a 4-methyl substituent and a piperidin-4-yloxy ether linkage at the 2-position. This compound functions primarily as a synthetic intermediate or fragment in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
CAS No. 1283108-41-7
Cat. No. B1425005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole
CAS1283108-41-7
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3
InChIInChI=1S/C13H16N2OS/c1-9-3-2-4-11-12(9)15-13(17-11)16-10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3
InChIKeyOOIGZBHIFOCXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-41-7): Core Structure and Procurement Context


4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic small molecule (C13H16N2OS, MW 248.35) featuring a benzothiazole core with a 4-methyl substituent and a piperidin-4-yloxy ether linkage at the 2-position . This compound functions primarily as a synthetic intermediate or fragment in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes. Its structural motif—combining a hydrogen-bond-accepting benzothiazole with a basic piperidine—enables engagement with diverse biological targets, making batch-to-batch consistency and positional isomer purity critical procurement parameters .

Why Generic Substitution of 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole Compromises Experimental Reproducibility


Substituting 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole with a close analog (e.g., des-methyl, 3-methyl isomer, or 4,7-dimethyl derivative) without verification introduces uncontrolled variables in potency, selectivity, and physicochemical properties. Positional isomerism of the methyl group on the benzothiazole or piperidine ring has been shown to modulate enzyme selectivity and binding contacts in thiazole-based inhibitors, directly affecting target engagement [1]. Furthermore, undocumented batch-to-batch variations in regioisomeric purity can lead to irreproducible structure-activity relationships (SAR) in lead optimization campaigns .

Quantitative Differentiation Evidence for 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole vs. Closest Analogs


Positional Selectivity Advantage of 4-Methyl vs. 3-Methyl Piperidine Isomers in α-Glucosidase Inhibition

In a systematic study of thiazole-based α-glucosidase inhibitors, 4-methylpiperidine isomers exhibited significantly greater enzyme selectivity compared to their 3-methyl counterparts due to stronger and more numerous molecular contacts within the enzyme active site [1]. While specific IC50 values for 4-methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole were not reported in this study, the class-level inference is that the 4-methyl substitution on the benzothiazole core, when combined with a piperidin-4-yloxy linkage, is expected to confer preferential binding geometry relative to 3-methyl regioisomers or unsubstituted analogs. This positional effect directly informs procurement decisions: the 4-methyl regioisomer must be specified, as the 3-methyl variant (CAS not available) or des-methyl analog (1185542-42-0) may exhibit altered selectivity profiles.

Enzyme Inhibition Isomerism Selectivity Thiazole Derivatives

Molecular Weight and Lipophilic Efficiency (LipE) Superiority Over 4,7-Dimethyl Analog for Fragment-Based Screening

Compared to the 4,7-dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole analog (CAS 1283108-43-9, MW 262.37), the target compound has a lower molecular weight (248.35 vs. 262.37) and one fewer methyl group, reducing its calculated logP by approximately 0.5–0.7 units (estimated via fragment-based calculation; exact measured logP not publicly available). This translates to improved lipophilic efficiency (LipE) for equivalent target potency, a key selection criterion in fragment-based drug discovery (FBDD) where maintaining ligand efficiency while optimizing potency is paramount . The target compound therefore offers a superior starting point for fragment growing or merging strategies compared to the dimethyl analog.

Fragment-Based Drug Discovery Lipophilic Efficiency Physicochemical Properties

Verified Purity Benchmarking: 95% vs. Unspecified Purity in Des-Methyl Analog

The target compound is commercially available with specified purity of 95% (HPLC) from Leyan (Product No. 2011266), providing a documented quality benchmark for procurement . In contrast, the des-methyl analog 2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1185542-42-0) is frequently offered without explicit purity certification in publicly accessible vendor listings, introducing ambiguity in experimental dosing and SAR interpretation. For quantitative pharmacology studies where precise concentration-response relationships are required, a 95% purity specification reduces the risk of impurity-driven false positives or potency shifts.

Chemical Purity Procurement Quality Reproducibility

Piperidine Ring Basicity and Hydrogen-Bonding Capacity vs. Pyridine Analog

The piperidine nitrogen (calculated pKa ~9.5–10.5) in the target compound confers significantly higher basicity compared to the pyridine analog 4-methyl-2-(piperidin-4-yloxy)pyridine (CAS 944390-73-2, pyridine pKa ~5.2). This difference of >4 pKa units fundamentally alters the protonation state at physiological pH, impacting solubility, membrane permeability, and target binding electrostatics [1]. For drug discovery programs where basic amine interactions with aspartate or glutamate residues in the binding pocket are essential for potency, the benzothiazole scaffold provides both the required basicity and additional π-stacking capacity absent in the pyridine analog.

Medicinal Chemistry Physicochemical Differentiation Ligand Design

Optimal Application Scenarios for 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole (1283108-41-7) Based on Differentiated Evidence


Kinase Hinge-Binder Fragment Optimization in Oncology Drug Discovery

Utilize the target compound as a hinge-binding fragment in kinase inhibitor programs where the benzothiazole nitrogen accepts a backbone NH hydrogen bond and the 4-methyl group occupies a small hydrophobic pocket adjacent to the gatekeeper residue. The piperidine nitrogen provides a vector for subsequent linker attachment to a solvent-exposed moiety. The compound's MW of 248.35 and estimated logP of ~2.0–2.5 place it within the Rule-of-Three compliant fragment space, enabling structure-based growing or merging strategies. Procurement with verified 95% purity ensures that initial SPR or ITC binding data is not confounded by isomeric impurities.

α-Glucosidase Inhibitor Lead Generation with Defined Regiochemistry

For academic or industrial programs developing non-competitive α-glucosidase inhibitors as antidiabetic leads, the 4-methyl positional isomer is the preferred starting scaffold. The class-level evidence from thiazole isomerism studies indicates that 4-methyl substitution enhances enzyme selectivity relative to 3-methyl isomers. Researchers should confirm regioisomeric purity by HPLC/MS before initiating enzyme kinetics experiments to avoid misinterpretation of inhibition modality.

PROTAC or Molecular Glue Linker Attachment Point via Piperidine Nitrogen

The free piperidine NH of the target compound serves as an attachment point for PEG or alkyl linkers in PROTAC (Proteolysis Targeting Chimera) design. The benzothiazole moiety can engage E3 ligase or target protein surfaces. The compound's basic nitrogen (pKa ~9.5–10.5) enables salt formation to improve solubility during bioconjugation chemistry. The 4-methyl group provides a defined steric boundary that can be exploited for selectivity tuning against closely related protein isoforms.

Comparative SAR Studies with 4,7-Dimethyl and Des-Methyl Analogs

In systematic SAR campaigns, the target compound should be included as the mono-methyl reference point to deconvolute the contribution of the 4-methyl substituent to target potency, selectivity, and metabolic stability. By comparing activity data against the des-methyl (CAS 1185542-42-0) and 4,7-dimethyl (CAS 1283108-43-9) analogs, medicinal chemists can establish whether the 4-methyl group alone is sufficient for desired selectivity or whether additional substitution is required. The documented 95% purity specification facilitates accurate concentration-normalized comparisons.

Quote Request

Request a Quote for 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.